(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17464704
InChI: InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1
SMILES:
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol

(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine

CAS No.:

VCID: VC17464704

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine -

Description

(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine is a chiral organic compound with the CAS number 1212846-40-6. It features a pyridine ring substituted with a chlorine atom at the 2-position and an ethan-1-amine group attached to the 4-position of the pyridine ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Synthesis and Preparation

The synthesis of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine typically involves several steps, starting with a suitable pyridine derivative. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds are often prepared through alkylation reactions followed by purification techniques such as recrystallization or chromatography.

General Synthetic Approach

  • Starting Material: A suitable pyridine derivative, such as 2-chloropyridine, is used as the starting material.

  • Alkylation: The pyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine group.

  • Purification: The resulting product is purified to obtain the desired compound in high purity.

Chemical Reactions and Reactivity

(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine can undergo various chemical reactions due to its functional groups:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reaction Conditions and Reagents

Reaction TypeCommon ReagentsConditions
OxidationKMnO4, CrO3Aqueous or organic solvents, heat
ReductionLiAlH4, NaBH4Ethereal solvents, low temperature
SubstitutionAmines, thiols, alkoxidesPolar aprotic solvents, base

Applications and Research Findings

While specific applications of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine are not widely documented, compounds with similar structures are often used in pharmaceutical research for their potential biological activities. These include interactions with enzymes or receptors that could lead to various therapeutic effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(R)-1-(4-Chloropyridin-2-yl)ethan-1-amineChlorine at the 4-positionDifferent reactivity and biological activity
(S)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochlorideEnantiomer with fluorine at the 5-positionMay exhibit different biological activities

Future Directions

  • Biological Activity Studies: Investigate the compound's interactions with biological targets to understand its potential therapeutic applications.

  • Synthetic Applications: Explore its use as a building block in the synthesis of more complex molecules with specific functionalities.

Given the limited availability of specific data on this compound, future studies should focus on detailed synthesis methods, chemical reactivity, and biological activity assessments to fully leverage its potential.

Product Name (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine
Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
IUPAC Name (1R)-1-(2-chloropyridin-4-yl)ethanamine
Standard InChI InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1
Standard InChIKey QVYJLHKUZZRYEH-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C1=CC(=NC=C1)Cl)N
Canonical SMILES CC(C1=CC(=NC=C1)Cl)N
PubChem Compound 53487622
Last Modified Aug 10 2024

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